molecular formula C11H13BrO2 B6296374 2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane CAS No. 2221812-47-9

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane

Cat. No. B6296374
CAS RN: 2221812-47-9
M. Wt: 257.12 g/mol
InChI Key: JCTQEJSYYZXLES-UHFFFAOYSA-N
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Description

The compound “(4-Bromo-2,3-dimethylphenyl)methanol” has a CAS Number of 1785359-83-2 and a molecular weight of 215.09 . Another related compound is “N-(4-BROMO-2,3-DIMETHYLPHENYL)ACETAMIDE” with a CAS Number of 22369-96-6 and a molecular weight of 242.117 .


Synthesis Analysis

In a study titled “Stereochemical implications toward the total synthesis of aromatic belts”, the addition of (4-bromo-2,3-dimethylphenyl)lithium, derived from 1,4-dibromo-2,3-dimethylbenzene, to ketal 43 delivered methyl ether 59 in 71% yield after in situ methylation and acid-catalyzed deprotection .


Molecular Structure Analysis

The molecular formula of “2-(4-bromo-2,3-dimethylphenyl)acetonitrile” is C10H11BrNO . Another compound, “N-(4-BROMO-2,3-DIMETHYLPHENYL)ACETAMIDE”, has a linear formula of C10H12BrNO .


Physical And Chemical Properties Analysis

The boiling point of “(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane” is not available, but its molecular weight is 231.15 .

Safety and Hazards

The safety information for “(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane” suggests that it should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(4-bromo-2,3-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-8(2)10(12)4-3-9(7)11-13-5-6-14-11/h3-4,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTQEJSYYZXLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane

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